Methyl 2-[benzyl(phenyl)amino]acetate
CAS No.: 137307-61-0
Cat. No.: VC21161022
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137307-61-0 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | methyl 2-(N-benzylanilino)acetate |
| Standard InChI | InChI=1S/C16H17NO2/c1-19-16(18)13-17(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
| Standard InChI Key | IZHYBGITNQKGKF-UHFFFAOYSA-N |
| SMILES | COC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-[benzyl(phenyl)amino]acetate provide important insights into its behavior and potential applications in various research contexts. The compound's properties are summarized in the following table:
Structural Characteristics
Methyl 2-[benzyl(phenyl)amino]acetate possesses a distinctive molecular structure that contributes significantly to its chemical reactivity and potential biological activities. The compound contains several key structural elements:
Core Structure
The core structure consists of a glycine methyl ester moiety with both benzyl and phenyl substituents attached to the nitrogen atom . This tertiary amine configuration creates a distinctive spatial arrangement that influences the compound's interactions with biological targets.
Functional Groups
The compound contains several functional groups that contribute to its chemical properties:
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Tertiary amine (N-benzyl-N-phenyl): Forms the central part of the molecule and contributes to its basicity
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Methyl ester (-COOCH₃): Provides potential for hydrolysis reactions and contributes to the compound's lipophilicity
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Aromatic rings (benzyl and phenyl): Contribute to π-π interactions and potential binding with biological targets
The three-dimensional arrangement of these groups creates a unique molecular environment that may be responsible for the compound's biological activities .
Synthesis Methods
General Synthetic Route
The synthesis typically involves the reaction of N-benzylaniline with a suitable glycine methyl ester derivative under specific reaction conditions. The reaction pathway may involve:
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Preparation of N-benzylaniline through reductive amination
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Nucleophilic substitution reaction with a halogenated glycine methyl ester
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Purification steps to obtain the final product
Alternative Approaches
Drawing parallels from similar compounds, alternative synthetic routes might include:
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Reaction of benzylamine with methyl acetate in the presence of specific catalysts
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Alkylation of N-benzylaniline with methyl bromoacetate in the presence of a base
These synthesis methods would require optimization of reaction conditions including temperature, solvent, and reaction time to achieve good yields and purity .
Biological Activity and Applications
Research indicates that compounds similar to Methyl 2-[benzyl(phenyl)amino]acetate exhibit potentially valuable biological activities, particularly in the field of cancer research .
Structure-Activity Relationship
The relationship between structural modifications and biological activity is of particular interest in medicinal chemistry research. The benzyl and phenyl groups attached to the nitrogen atom in Methyl 2-[benzyl(phenyl)amino]acetate may play critical roles in its interaction with biological targets.
Table comparing the anticancer activity of related compounds:
Comparison with Similar Compounds
To better understand the unique properties and potential applications of Methyl 2-[benzyl(phenyl)amino]acetate, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with Methyl 2-[benzyl(phenyl)amino]acetate but differ in specific functional groups:
Functional Differences
These structural variations significantly impact the compounds' chemical and biological properties:
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The presence of both benzyl and phenyl groups in Methyl 2-[benzyl(phenyl)amino]acetate creates a more sterically hindered environment around the nitrogen atom compared to compounds with smaller substituents
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The tertiary amine in Methyl 2-[benzyl(phenyl)amino]acetate has different basicity and nucleophilicity compared to secondary amines in related compounds
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The spatial arrangement of functional groups affects how these compounds interact with biological targets, potentially resulting in different pharmacological profiles
Research Findings and Current Applications
Current research on Methyl 2-[benzyl(phenyl)amino]acetate and related compounds has yielded several significant findings regarding their potential applications in medicinal chemistry.
Medicinal Chemistry Applications
The compound has attracted interest in medicinal chemistry primarily due to its structural features that make it suitable as a building block for more complex pharmaceutical compounds. Research indicates that:
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The tertiary amine functionality serves as a versatile intermediate for further chemical modifications
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The methyl ester group provides a reactive site for hydrolysis or transesterification reactions, allowing for the synthesis of derivative compounds
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The dual aromatic groups (benzyl and phenyl) create unique binding possibilities with biological targets
Structure-Based Drug Design
Compounds containing the N-benzyl-N-phenyl motif have been explored in structure-based drug design efforts, particularly in the development of:
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Enzyme inhibitors targeting specific cancer-related pathways
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Compounds that interact with cell signaling processes
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Molecules with potential to cross the blood-brain barrier due to their lipophilic nature
Future Research Directions
Based on the current understanding of Methyl 2-[benzyl(phenyl)amino]acetate and related compounds, several promising research directions emerge for future investigation.
Anticancer Research
Further exploration of the anticancer potential of this compound class is warranted, with specific focus on:
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Elucidating the precise mechanisms of action against cancer cells
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Structure-activity relationship studies to optimize anticancer potency
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Development of targeted delivery systems to enhance efficacy while reducing side effects
Synthetic Modifications
Future research could focus on strategic modifications to the basic structure to enhance specific properties:
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Alteration of the ester group to improve stability or bioavailability
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Introduction of additional functional groups to target specific biological pathways
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Development of chiral versions with potentially enhanced biological specificity
Computational Studies
Computational approaches could provide valuable insights into:
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